Mass Spectrometric Discrimination
2-Bromoisobutyric-d6 acid provides a +6 Da mass shift relative to the unlabeled analyte (167.00 vs. 173.04 g/mol), enabling unambiguous mass spectrometric discrimination in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . This mass separation is sufficient to avoid cross-talk and isotopic interference, provided the deuterated standard is isotopically pure with no detectable unlabeled contaminant [1].
| Evidence Dimension | Molecular weight and mass shift |
|---|---|
| Target Compound Data | 173.04 g/mol (C₄HD₆BrO₂) |
| Comparator Or Baseline | 167.00 g/mol for unlabeled 2-bromoisobutyric acid (C₄H₇BrO₂) |
| Quantified Difference | +6.04 Da mass increase |
| Conditions | High-resolution or triple quadrupole mass spectrometry |
Why This Matters
The +6 Da mass shift ensures baseline separation in mass spectra, preventing cross-contribution that would otherwise compromise quantitative accuracy in complex biological matrices.
- [1] Chang, W., et al. (1990). Isotopic analog as the internal standard for quantitative determination: evaluation of mass spectra of commonly abused drugs and their deuterated analogs. Journal of Analytical Toxicology, 14(3), 144-150. View Source
